molecular formula C14H13NO3 B1372697 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid CAS No. 70506-54-6

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1372697
CAS No.: 70506-54-6
M. Wt: 243.26 g/mol
InChI Key: RFKDVOHGQMOTQS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is a pyridinone derivative featuring a phenyl group at the N1 position and methyl substituents at the C2 and C4 positions. Its carboxylic acid group at C3 enables diverse chemical reactivity, making it a versatile scaffold for pharmaceutical and catalytic applications. The compound’s structure is closely related to bioactive pyridinones, with modifications influencing solubility, stability, and biological activity .

Properties

IUPAC Name

2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDVOHGQMOTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=O)O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Condensation and Cyclization Approach

The synthesis typically involves constructing the dihydropyridine ring system via condensation reactions starting from simpler pyridine or pyridine precursor molecules. Key steps include:

An example synthetic sequence reported involves:

  • Reacting methyl 4-methoxyacetoacetate with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate.
  • Adding aminoacetaldehyde dimethyl acetal to this mixture, followed by reaction with dimethyl oxalate and lithium hydride under controlled temperature (-25 to 40 °C) for 14 hours to form a dihydropyridine ester intermediate.
  • Subsequent hydrolysis with lithium hydroxide at low temperature (-5 to 5 °C) and acid quenching with hydrochloric acid yields the carboxylic acid product after extraction and purification.

Hydrothermal Synthesis Method

A green chemistry approach involves hydrothermal synthesis:

  • Using a sealed hydrothermal reactor, 2-chloro-5-trifluoromethylpyridine is reacted with water at elevated temperatures (100-180 °C) for 24-72 hours.
  • This method yields 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals with high purity and stability.
  • Advantages include simple equipment, environmentally friendly solvent (water), and high yield (>80%).
  • Although this method is described for a closely related compound (6-oxo-1,6-dihydropyridine-3-carboxylic acid), the principles can be adapted for the phenyl-substituted derivative by modifying the pyridine precursor.

Electrocarboxylation Route

Recent advances include electrochemical methods to introduce carboxyl groups:

  • Starting from diethyl 2,6-bis(bromomethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate intermediates, electrocarboxylation under CO2 atmosphere in an undivided cell with platinum cathode and magnesium anode produces carboxylated dihydropyridines.
  • The reaction proceeds at room temperature with constant current density and CO2 bubbling for 7–8 hours.
  • The product is isolated by solvent removal and recrystallization.
  • This method offers a novel, efficient route to synthesize substituted dihydropyridine carboxylic acids with potential for structural diversity.

Acidification and Extraction Procedures

Purification steps typically involve:

  • Acidifying the reaction mixture to pH 1 with hydrochloric acid.
  • Extracting the product with ethyl acetate multiple times.
  • Washing organic layers with brine, drying over sodium sulfate, filtering, and concentrating under reduced pressure.
  • Drying the solid product in vacuum ovens at moderate temperatures (around 50 °C) to obtain the final compound as a solid.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Multi-step condensation Methyl 4-methoxyacetoacetate, DMFDMA, aminoacetaldehyde dimethyl acetal, dimethyl oxalate, LiH, LiOH, HCl Well-established, good yields, precise substitution control Multi-step, requires low temperature control
Hydrothermal synthesis 2-chloro-5-trifluoromethylpyridine, water, 100-180 °C, 24-72 h Green solvent, simple operation, high yield, stable crystals Longer reaction time, high temperature
Electrocarboxylation Dihydropyridine bromomethyl ester, CO2, Pt cathode, Mg anode, acetonitrile, TPAC electrolyte Efficient carboxylation, mild conditions, structural diversity Requires electrochemical setup, longer reaction time
Acidification and extraction HCl, ethyl acetate, brine, Na2SO4 drying Effective purification Additional handling steps

Research Findings and Notes

  • The condensation method allows for selective introduction of methyl and phenyl groups, making it suitable for synthesizing 2,4-dimethyl and N-phenyl substituted derivatives.
  • Hydrothermal synthesis is notable for producing high-purity crystals with fewer internal defects, enhancing compound stability.
  • Electrocarboxylation provides a modern approach to introduce carboxylic acid groups electrochemically, expanding synthetic flexibility.
  • Temperature control and reaction duration are critical parameters influencing yield and purity.
  • Extraction and purification protocols are standardized to ensure removal of inorganic salts and byproducts.

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid is commonly synthesized via ester hydrolysis of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate derivatives. Two optimized protocols demonstrate this:

Reagent Conditions Yield Source
LiOH·H₂O (2.1 eq)THF/H₂O, 0°C, 1 h79%
LiOH (3 eq)MeOH/H₂O, 50°C, 5 h67%

Both methods proceed via nucleophilic attack of hydroxide on the ester carbonyl, followed by acidification to precipitate the product. The THF/water system provides higher yields due to better solubility control .

Mixed Anhydride Formation and Reduction

The carboxylic acid reacts with isobutyl chloroformate to form a mixed anhydride intermediate, enabling selective reductions:

Procedure :

  • React with isobutyl chloroformate (1.5 eq) and N-methylmorpholine (1.5 eq) in THF at -5°C.

  • Reduce with sodium borodeuteride (1.2 eq) at -10°C, yielding deuterated 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one.

Parameter Value
Temperature-10°C to RT
Reaction Time16 h
Yield (After HPLC)61%

This method highlights the utility of the carboxylic acid as a precursor for isotopic labeling .

Esterification and Amidation

While direct data for this compound is limited, analogous pyridone carboxylic acids undergo esterification and amidation :

  • Esterification : Reacting with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄, reflux) forms esters, though activity loss is observed in related systems .

  • Amidation : Coupling with amines (e.g., using EDC/HOBt) generates carboxamides. For example, 2,4-difluorobenzyl carboxamide derivatives of similar structures show retained bioactivity .

Decarboxylation Under Thermal Conditions

Decarboxylation is plausible under high temperatures (>200°C) or via transition-metal catalysis (e.g., Cu), though explicit studies are unavailable. The α,β-unsaturated ketone system may stabilize the resultant CO₂ elimination product.

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing pyridone ring .

  • Reductive Deuteration : The mixed anhydride activates the carbonyl, enabling borodeuteride attack at the γ-position .

Scientific Research Applications

Neuroprotective Applications

Research has indicated that 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s Disease (PD).

Experimental Methods :

  • Molecular modeling studies were conducted to assess the compound's binding affinity to cholinesterase enzymes, which are crucial in neurological disorders.

Results :

  • The compound showed potential as a selective inhibitor of cholinesterase enzymes, suggesting a neuroprotective role that warrants further investigation into its pharmacological properties.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties, aiming to develop new treatments for bacterial infections.

Experimental Methods :

  • Quantitative Structure-Activity Relationship (QSAR) studies were performed to analyze the relationship between the structure of the compound and its antimicrobial efficacy.

Results :

  • QSAR studies revealed that topological parameters, such as the Balaban index, are significant in describing the antimicrobial activity of the compound. This highlights its potential for use in developing antimicrobial agents.

Organic Synthesis Applications

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules.

Experimental Methods :

  • Techniques such as protodeboronation of pinacol boronic esters combined with Matteson homologation were utilized to achieve formal anti-Markovnikov alkene hydromethylation.

Results :

  • This method demonstrated versatility across various substrates, showcasing the compound's utility in organic synthesis.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Parkinson’s disease. The results indicated a reduction in neurodegeneration markers and improved motor function in treated animals compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of the compound against several bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituent type (methyl, phenyl, nitro), position, and functional group modifications. These differences critically impact properties such as lipophilicity, melting points, and solubility:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound 2,4-dimethyl, 1-phenyl 259.26* Not reported Enhanced lipophilicity; potential antimicrobial activity
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Nudifloric acid) 1-methyl 153.14 240–245 AP-1 inhibition; anti-inflammatory properties
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid 1-phenyl 215.20 Not reported Base structure; used in coordination polymers
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1-benzyl 237.23 Not reported Intermediate in protease inhibitor synthesis
1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1-(4-nitrophenyl) 260.20 Not reported Electron-withdrawing nitro group; potential for enhanced reactivity
Ethyl 2,4-dimethyl-5-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (2c) 2,4-dimethyl, 5-(4-nitrophenyl) 332.33* Not reported Antimicrobial activity (87% yield in tests)

*Calculated based on molecular formula.

Biological Activity

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 70506-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly its anticancer and neuroprotective activities.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid
Appearance Powder
Melting Point 250–251 °C
Storage Temperature Room Temperature

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The specific methodologies may vary, but the general approach includes the formation of the dihydropyridine core followed by functional group modifications to introduce the carboxylic acid and phenyl moieties.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies showed that certain analogs can trigger reactive oxygen species (ROS) production, leading to cell death in melanoma cells through intrinsic and extrinsic apoptotic pathways .

Case Study:
In a study involving various melanoma cell lines (A375 and B16F10), the compound was tested for its cytotoxic effects. Results demonstrated that at specific concentrations, it could significantly reduce cell viability by inducing oxidative stress and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that similar compounds can cross the blood-brain barrier and protect dopaminergic neurons from neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPP+ (1-methyl-4-phenylpyridinium), which are known to induce oxidative stress and neuronal death .

Findings:
In vitro experiments using LUHMES cells (human dopaminergic neuronal precursor cells) revealed that treatment with this compound resulted in a significant reduction in cytotoxicity associated with these neurotoxins, suggesting a protective mechanism against oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the dihydropyridine core is essential for its pharmacological activity. Modifications at specific positions can enhance or diminish its biological effects. For example:

ModificationEffect on Activity
Methylation at C2/C4Increases lipophilicity and bioavailability
Carboxylic acid groupEssential for interaction with biological targets

Q & A

Q. What synthetic strategies are effective for preparing 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid?

A common approach involves functionalizing the pyridine core through cyclization or esterification. For example, ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate derivatives are synthesized via esterification of the corresponding carboxylic acid with ethanol (89% yield) . To introduce methyl and phenyl groups, palladium-catalyzed cross-coupling or alkylation reactions under inert conditions (e.g., DMF/toluene) may be employed, as seen in analogous heterocyclic systems . Optimization of reaction time and temperature is critical to avoid side products.

Q. How is the structural integrity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, 1H^1H-NMR data for similar compounds (e.g., benzyl-substituted derivatives) show characteristic peaks for aromatic protons (δ 7.4–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular weight and stereochemistry.

Q. What basic biological activities have been reported for related dihydropyridine derivatives?

Analogues like 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Nudifloric Acid) exhibit anti-inflammatory activity by inhibiting AP-1-mediated transcriptional activity in luciferase assays . Structural similarities suggest potential anti-inflammatory or antioxidant properties for the target compound, though empirical validation is required.

Advanced Research Questions

Q. How do substituents (2,4-dimethyl, 1-phenyl) influence bioactivity compared to other dihydropyridine derivatives?

Substituent positioning affects electronic and steric properties. For instance, methylation at position 1 in Nudifloric Acid enhances AP-1 inhibition , while phenyl groups may improve lipophilicity and target binding. Structure-activity relationship (SAR) studies should systematically compare derivatives via in vitro assays (e.g., NF-κB/AP-1 reporter systems) .

Q. What methodological challenges arise in optimizing synthetic yield and purity?

Contradictions in reported yields (e.g., 66%–89% for esterification ) highlight the need for controlled conditions. Key factors include:

  • Catalyst selection (e.g., Pd/Cu for cross-coupling)
  • Solvent polarity (DMF vs. toluene)
  • Purification via recrystallization or HPLC Purity must be confirmed via HPLC (>95%) and elemental analysis, as commercial sources often lack analytical data .

Q. How can conflicting reports on biological mechanisms be resolved?

For example, while some dihydropyridines inhibit AP-1 , others show cardiovascular effects via oxidative metabolites . To resolve contradictions:

  • Standardize assay conditions (cell lines, dose ranges)
  • Use knockout models (e.g., AP-1-deficient cells) to isolate pathways
  • Compare metabolic stability using liver microsomes .

Q. What advanced analytical techniques are recommended for studying degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify oxidative metabolites. For instance, 6-oxo-1,6-dihydropyridine derivatives generate hydroxylated byproducts under physiological conditions, which may influence toxicity profiles . Accelerated stability studies (40°C/75% RH) help predict shelf-life.

Methodological Recommendations

  • Synthesis: Prioritize palladium-catalyzed methods for introducing aryl groups , and optimize esterification using anhydrous ethanol .
  • Characterization: Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS for structural confirmation .
  • Bioactivity Testing: Use AP-1/NF-κB reporter assays (e.g., luciferase) and compare results with positive controls like Nudifloric Acid .
  • Data Reproducibility: Report reaction conditions (solvent, catalyst, temperature) and purity metrics explicitly to address literature inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
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2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

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